molecular formula C12H23ClF2O2Si B14279428 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal CAS No. 138467-12-6

5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal

Cat. No.: B14279428
CAS No.: 138467-12-6
M. Wt: 300.84 g/mol
InChI Key: PZUKGDGVCUYURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and two fluorine atoms on a hexanal backbone. This compound is of interest in organic synthesis due to its unique reactivity and stability, particularly in the context of protecting group chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The chlorination and fluorination steps can be achieved using reagents like thionyl chloride (SOCl2) and diethylaminosulfur trifluoride (DAST), respectively .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkoxides in alcohol solvents, amines in aprotic solvents.

Major Products Formed

    Oxidation: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanoic acid.

    Reduction: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanol.

    Substitution: 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-alkoxy-6,6-difluorohexanal or 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-amino-6,6-difluorohexanal.

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal involves its reactivity as an aldehyde and the stability conferred by the TBDMS protecting group. The molecular targets and pathways include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal is unique due to the combination of its protecting group, halogen substituents, and aldehyde functionality. This combination allows for selective reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

138467-12-6

Molecular Formula

C12H23ClF2O2Si

Molecular Weight

300.84 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6,6-difluorohexanal

InChI

InChI=1S/C12H23ClF2O2Si/c1-11(2,3)18(4,5)17-10(12(13,14)15)8-6-7-9-16/h9-10H,6-8H2,1-5H3

InChI Key

PZUKGDGVCUYURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCC=O)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.